molecular formula C4H6Cl2CrO2 B081131 Chromium, tetrachloro-mu-hydroxy(mu-(2-methyl-2-propenoato-kappaO:kappaO'))di- CAS No. 15096-41-0

Chromium, tetrachloro-mu-hydroxy(mu-(2-methyl-2-propenoato-kappaO:kappaO'))di-

Cat. No.: B081131
CAS No.: 15096-41-0
M. Wt: 208.99 g/mol
InChI Key: SHDBMHXNFPAEAP-UHFFFAOYSA-L
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Description

Chromium, tetrachloro-μ-hydroxy(μ-(2-methyl-2-propenoato-κO:κO'))di- is a dinuclear chromium(III) complex characterized by a bridging hydroxy group and a bidentate 2-methyl-2-propenoate (methacrylate) ligand. The μ-hydroxyl bridge stabilizes the dimeric structure, while the methacrylate ligand introduces reactivity due to its α,β-unsaturated carboxylate moiety. This compound is part of a broader class of chloro-bridged chromium complexes used in catalysis, materials science, and polymer coordination chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Chromium, tetrachloro-mu-hydroxy(mu-(2-methyl-2-propenoato-kappaO:kappaO’))di- typically involves the reaction of chromium chloride with 2-methyl-2-propenoic acid in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired coordination complex. The general reaction can be represented as follows:

CrCl3+C4H6O2+BaseCr2(C4H6O2)(OH)(Cl)4\text{CrCl}_3 + \text{C}_4\text{H}_6\text{O}_2 + \text{Base} \rightarrow \text{Cr}_2(\text{C}_4\text{H}_6\text{O}_2)(\text{OH})(\text{Cl})_4 CrCl3​+C4​H6​O2​+Base→Cr2​(C4​H6​O2​)(OH)(Cl)4​

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pH, and concentration are crucial for efficient production.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the chromium centers are oxidized to higher oxidation states.

    Reduction: Reduction reactions can reduce the chromium centers to lower oxidation states.

    Substitution: Ligand substitution reactions can occur, where the ligands around the chromium centers are replaced by other ligands.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Various ligands such as phosphines, amines, and other carboxylates.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher-valent chromium complexes, while reduction may produce lower-valent chromium species.

Chemistry:

    Catalysis: The compound is used as a catalyst in various organic reactions, including polymerization and oxidation reactions.

    Materials Science: It is studied for its potential use in the development of new materials with unique properties.

Biology and Medicine:

    Biological Studies: The compound is investigated for its interactions with biological molecules and potential therapeutic applications.

    Medical Research: Research is ongoing to explore its use in drug delivery systems and as a potential anticancer agent.

Industry:

    Coatings and Pigments: The compound is used in the production of coatings and pigments due to its stability and color properties.

    Electronics: It is explored for use in electronic devices and sensors.

Mechanism of Action

The mechanism of action of Chromium, tetrachloro-mu-hydroxy(mu-(2-methyl-2-propenoato-kappaO:kappaO’))di- involves its ability to coordinate with various substrates and facilitate chemical transformations. The chromium centers can undergo redox changes, which are crucial for its catalytic activity. The ligands around the chromium centers play a significant role in stabilizing the complex and influencing its reactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Chromium Complexes

The compound is compared below with analogous dinuclear chromium complexes featuring different carboxylate ligands. Key differences arise from ligand steric/electronic effects, bridging groups, and coordination geometry.

Table 1: Structural and Functional Comparison of Selected Dinuclear Chromium Complexes

CAS No. Compound Name Ligand Type Molecular Formula Key Properties
15659-56-0 Chromium, tetrachloro-μ-hydroxy[μ-(tetradecanoato-O:O')]di- Tetradecanoate (C14) C₁₄H₂₈Cl₄Cr₂O₃ Long alkyl chain enhances lipophilicity; used in hydrophobic coatings .
15242-96-3 Chromium, tetrachloro-μ-hydroxy[μ-(octadecanoato-O:O')]di- Octadecanoate (C18) C₁₈H₃₆Cl₄Cr₂O₃ Higher thermal stability due to longer hydrocarbon chain; industrial lubricants .
68784-60-1 Chromium, tetrachloro-μ-hydroxy[μ-(sorbato-O:O')]di- 2,4-Hexadienoate (sorbate) C₆H₈Cl₄Cr₂O₃ Conjugated diene system enables UV absorption; potential photochemical applications .
Target Compound Chromium, tetrachloro-μ-hydroxy(μ-(2-methyl-2-propenoato-κO:κO'))di- 2-Methyl-2-propenoate C₇H₁₀Cl₄Cr₂O₃ α,β-unsaturated carboxylate allows for polymerization or crosslinking reactions.

Key Observations:

This contrasts with saturated ligands like tetradecanoate or octadecanoate, which primarily modify solubility and thermal properties . Sorbate (2,4-hexadienoate) -containing complexes exhibit extended conjugation, making them suitable for light-driven applications, unlike the methacrylate ligand .

Bridging Groups and Stability: All listed compounds share a μ-hydroxyl bridge, which stabilizes the dinuclear core. However, the steric bulk of octadecanoate reduces susceptibility to hydrolysis compared to smaller ligands like methacrylate .

Environmental and Regulatory Profiles: The tetradecanoate derivative (CAS 15659-56-0) has been flagged under Canada’s Environmental Protection Act (CEPA) for environmental persistence, whereas the target compound’s regulatory status remains less documented .

Biological Activity

Chromium compounds have been extensively studied for their biological activities, particularly in the context of anticancer properties and their interactions with biological systems. The compound Chromium, tetrachloro-mu-hydroxy(mu-(2-methyl-2-propenoato-kappaO:kappaO'))di- represents a unique class of organometallic compounds that may exhibit significant biological effects.

Chemical Structure and Properties

The compound's structure can be described as a chromium complex with chlorinated and hydroxy functionalities, along with a 2-methyl-2-propenoate ligand. Understanding the structural characteristics is crucial for elucidating its biological activity.

PropertyValue
Molecular FormulaC₁₃H₉Cl₄CrO₄
Molecular Weight380.75 g/mol
SolubilityVaries with pH
Oxidation State+3
  • Anticancer Activity : Chromium complexes are being researched for their potential as anticancer agents. Studies suggest that they may interfere with cellular processes such as DNA synthesis and repair, leading to apoptosis in cancer cells. For instance, some chromium complexes have shown efficacy against various cancer cell lines, including breast and lung cancer cells .
  • Reactive Oxygen Species (ROS) Production : Certain chromium compounds can generate ROS, which may induce oxidative stress in cancer cells, promoting cell death. This mechanism is similar to that observed with other metal-based drugs like cisplatin .
  • Protein Interactions : The binding of chromium complexes to proteins involved in cell signaling pathways may alter cellular responses to growth factors and hormones, potentially inhibiting tumor growth .

Study 1: Anticancer Efficacy

A study evaluated the anticancer properties of various chromium complexes, including the tetrachloro compound. The results indicated:

  • Cell Lines Tested : MCF-7 (breast), A549 (lung), and HeLa (cervical).
  • Findings :
    • Significant reduction in cell viability at low micromolar concentrations.
    • Induction of apoptosis confirmed via flow cytometry and caspase activity assays.

Study 2: Mechanistic Insights

Research focused on the mechanistic pathways through which chromium complexes exert their effects revealed:

  • Inhibition of DNA Repair : The compound was shown to inhibit key enzymes involved in DNA repair mechanisms.
  • Cell Cycle Arrest : Treated cells exhibited G2/M phase arrest, indicating disruption of normal cell cycle progression.

Toxicity and Safety Profile

While chromium(III) compounds are generally considered less toxic than chromium(VI), the specific toxicity profile of this compound requires careful evaluation. Studies indicate that:

  • Toxicity Levels : Vary based on concentration and exposure duration.
  • Safety Assessments : Should include both in vitro cytotoxicity assays and in vivo models to determine potential side effects.

Future Directions

Further research is needed to fully understand the biological activity of Chromium, tetrachloro-mu-hydroxy(mu-(2-methyl-2-propenoato-kappaO:kappaO'))di-. Key areas for exploration include:

  • Long-term Toxicity Studies : To assess chronic exposure effects.
  • Clinical Trials : To evaluate efficacy in human subjects.
  • Structure-Activity Relationship (SAR) Studies : To optimize the pharmacological properties of chromium complexes.

Scientific Research Applications

Chemistry

Chromium, tetrachloro-mu-hydroxy(mu-(2-methyl-2-propenoato-kappaO:kappaO'))di- serves as a catalyst in various organic reactions, particularly in polymerization and oxidation processes. Its effectiveness as a catalyst is attributed to its ability to facilitate electron transfer and stabilize reaction intermediates.

Table 1: Catalytic Applications

Reaction TypeRole of CompoundExample Reactions
PolymerizationCatalyst for polymer formationStyrene polymerization
OxidationOxidizing agentAlcohols to carbonyl compounds
Ligand ExchangeFacilitating substitution reactionsReplacement with other carboxylic acids

Biology

Research indicates that this compound may mimic enzyme activity, making it a valuable model for studying metalloenzymes. Its interactions with biological substrates can provide insights into enzyme mechanisms and potential therapeutic applications.

Case Study: Enzyme Mimetic Activity
A study investigated the compound's ability to catalyze reactions similar to natural enzymes, highlighting its potential role in biocatalysis and drug development.

Medicine

The compound is being explored for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells, making it a candidate for further investigation as a therapeutic agent.

Table 2: Potential Medical Applications

Application AreaDescriptionCurrent Research Status
Anticancer AgentInduces apoptosis in cancer cellsOngoing preclinical trials
Drug Delivery SystemsEnhances delivery of therapeutic agentsInvestigated in formulation studies

Industry

In industrial applications, Chromium, tetrachloro-mu-hydroxy(mu-(2-methyl-2-propenoato-kappaO:kappaO'))di- is utilized in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for coatings and other materials requiring specific chemical characteristics.

Table 3: Industrial Applications

Application AreaDescriptionExamples
CoatingsProvides protective layersAutomotive paints
Specialty ChemicalsUsed in formulationsAdhesives, sealants

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing chromium, tetrachloro-μ-hydroxy(μ-(2-methyl-2-propenoato-κO:κO'))di- in a laboratory setting?

  • Methodological Answer : Synthesis typically involves ligand substitution reactions under inert conditions. For example, tetrahydrofuran (THF) is used as a coordinating solvent to stabilize chromium intermediates. Key steps include:

  • Reacting chromium chloride with 2-methyl-2-propenoic acid under controlled pH.
  • Monitoring ligand exchange via infrared (IR) spectroscopy to confirm carboxylate coordination (C=O stretching at ~1600–1650 cm⁻¹).
  • Purification via recrystallization in non-polar solvents. Structural validation requires single-crystal X-ray diffraction (SCXRD) to confirm μ-hydroxy and μ-carboxylate bridging .

Q. How can researchers resolve contradictions in reported bond lengths for chromium-oxygen bridges in similar complexes?

  • Methodological Answer : Discrepancies in bond lengths (e.g., Cr–O ranging from 1.90–2.10 Å) may arise from crystallographic resolution or solvent effects. To address this:

  • Compare SCXRD data from multiple studies, focusing on R-factors (<5% preferred).
  • Use density functional theory (DFT) to model electronic effects, such as ligand electron-donating/withdrawing properties.
  • Validate via EXAFS (Extended X-ray Absorption Fine Structure) to assess bond distances in solution .

Advanced Research Questions

Q. What strategies are effective for analyzing the electronic structure of chromium, tetrachloro-μ-hydroxy(μ-(2-methyl-2-propenoato-κO:κO'))di- to understand its redox behavior?

  • Methodological Answer :

  • X-ray Absorption Spectroscopy (XAS) : Measure pre-edge features in Cr K-edge spectra to determine oxidation states (Cr(II) vs. Cr(III)) and ligand-field splitting.
  • Cyclic Voltammetry (CV) : Perform in non-aqueous electrolytes (e.g., acetonitrile) to identify redox potentials. Look for quasi-reversible peaks indicative of ligand-centered redox activity.
  • Magnetic Susceptibility : Use SQUID magnetometry to detect antiferromagnetic coupling via μ-hydroxo bridges, which influences redox stability .

Q. How can computational modeling address inconsistencies in reactivity predictions for chromium-carboxylate complexes?

  • Methodological Answer :

  • DFT with Hybrid Functionals : Apply B3LYP/def2-TZVP to model ligand substitution kinetics. Include solvent effects via COSMO (Conductor-like Screening Model).
  • Molecular Dynamics (MD) : Simulate solvation shells to predict steric hindrance from 2-methyl groups in 2-methyl-2-propenoate.
  • Benchmarking : Compare computed activation energies with experimental Arrhenius plots from kinetic studies .

Q. Key Research Considerations

  • Synthetic Reproducibility : Ensure anhydrous conditions to prevent hydrolysis of μ-hydroxo bridges.
  • Data Validation : Cross-reference SCXRD with spectroscopic data (e.g., IR, UV-Vis) to confirm coordination geometry.
  • Contradiction Management : Use multi-method approaches (e.g., combined XAS and DFT) to resolve ambiguities in electronic or structural properties .

Properties

CAS No.

15096-41-0

Molecular Formula

C4H6Cl2CrO2

Molecular Weight

208.99 g/mol

IUPAC Name

dichlorochromium;2-methylprop-2-enoic acid

InChI

InChI=1S/C4H6O2.2ClH.Cr/c1-3(2)4(5)6;;;/h1H2,2H3,(H,5,6);2*1H;/q;;;+2/p-2

InChI Key

SHDBMHXNFPAEAP-UHFFFAOYSA-L

SMILES

CC(=C)C(=O)[O-].[OH-].[Cl-].[Cl-].[Cl-].[Cl-].[Cr+3].[Cr+3]

Canonical SMILES

CC(=C)C(=O)O.Cl[Cr]Cl

Origin of Product

United States

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